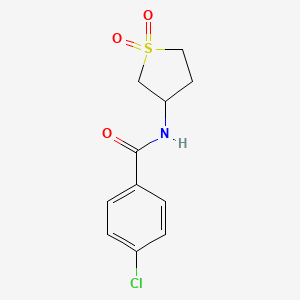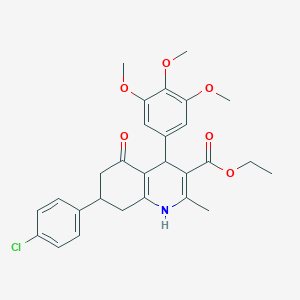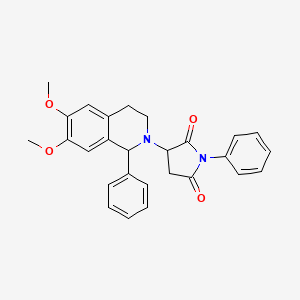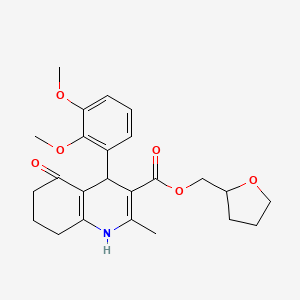
4-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide often involves intricate chemical reactions. For instance, a series of derivatives related to this compound were synthesized using the Staudinger reaction ([2 + 2] ketene-imine cycloaddition reaction) with chloroacetyl chloride, catalyzed by triethylamine in dimethylformamide (DMF), facilitated by ultrasonication as a green chemistry tool (Nimbalkar et al., 2018). This method exemplifies the complexity and innovation often required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been extensively studied. For example, the crystal structure and molecular geometry of related compounds have been determined through X-ray diffraction and optimized using hybrid-DFT methods, showing strong agreement with experimental values (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be intricate. For instance, the ultrasound-assisted synthesis of related compounds demonstrated the utility of sonochemistry in promoting chemical reactions by reducing hazardous chemicals and solvents, thus aligning with green chemistry principles (Nimbalkar et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. The solubility and crystal structure can be influenced significantly by the functional groups and the overall molecular architecture, as seen in related compounds (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability under different conditions, define the potential applications and safety of these chemicals. For instance, the electrophilic intramolecular cyclization of derivatives showcases the reactivity and potential for creating complex structures with specific functional applications (Danilyuk et al., 2016).
作用機序
Target of Action
The primary target of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of cellular excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The GIRK1/2 channel subtype, which is the most common within the brain, is particularly affected .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has been found to display nanomolar potency as a GIRK1/2 activator . It also shows improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound leads to changes in cellular excitability . This can have effects on various physiological processes, potentially providing therapeutic benefits for conditions such as pain, epilepsy, addiction, and anxiety .
特性
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBGMWQXUFMIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)
![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)
![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)


![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109953.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)

![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)